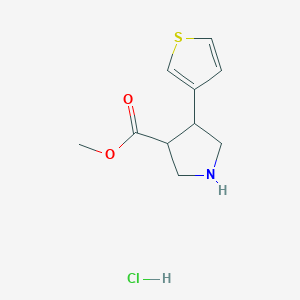
Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 4-(tiofen-3-il)pirrolidina-3-carboxilato de metilo es un compuesto que presenta un anillo de pirrolidina sustituido con un grupo tiofeno y un éster carboxilato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 4-(tiofen-3-il)pirrolidina-3-carboxilato de metilo normalmente implica la condensación de derivados de tiofeno con carboxilatos de pirrolidina. Un método común es la síntesis de Paal-Knorr, que implica la reacción de compuestos 1,4-dicarbonílicos con derivados de tiofeno en condiciones ácidas . Otro método es la reacción de Gewald, que implica la condensación de azufre, un compuesto α-metilen carbonílico y un α-ciano éster .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y sistemas automatizados para controlar con precisión los parámetros de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 4-(tiofen-3-il)pirrolidina-3-carboxilato de metilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El anillo de tiofeno puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: El grupo éster puede reducirse a un alcohol.
Sustitución: El anillo de tiofeno puede sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como el bromo o el cloro en presencia de un catalizador.
Principales productos formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Derivados de tiofeno halogenados.
Aplicaciones Científicas De Investigación
El clorhidrato de 4-(tiofen-3-il)pirrolidina-3-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Industria: Utilizado en el desarrollo de semiconductores orgánicos y materiales para dispositivos electrónicos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 4-(tiofen-3-il)pirrolidina-3-carboxilato de metilo implica su interacción con objetivos moleculares específicos. El anillo de tiofeno puede interactuar con varias enzimas y receptores, modulando su actividad. El anillo de pirrolidina puede mejorar la afinidad de unión y la selectividad del compuesto por sus objetivos . Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de tiofeno: Como el suprofeno y la articaína, que tienen características estructurales y propiedades farmacológicas similares.
Derivados de pirrolidina: Incluidas las pirrolizinas y el prolinol, que comparten la estructura del anillo de pirrolidina y se utilizan en el desarrollo de fármacos.
Singularidad
El clorhidrato de 4-(tiofen-3-il)pirrolidina-3-carboxilato de metilo es único debido a su combinación de un anillo de tiofeno y un anillo de pirrolidina, que imparte propiedades químicas y biológicas distintas. Esta combinación permite aplicaciones versátiles en varios campos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C10H14ClNO2S |
|---|---|
Peso molecular |
247.74 g/mol |
Nombre IUPAC |
methyl 4-thiophen-3-ylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-13-10(12)9-5-11-4-8(9)7-2-3-14-6-7;/h2-3,6,8-9,11H,4-5H2,1H3;1H |
Clave InChI |
BUBUNZWLLDVTRO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CNCC1C2=CSC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)
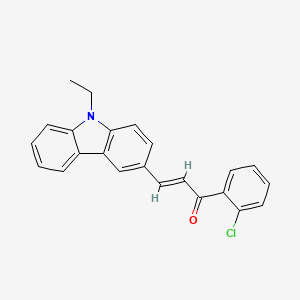



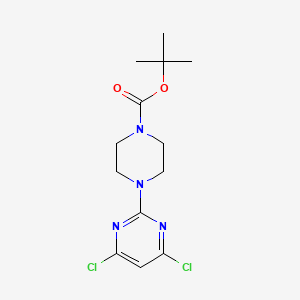
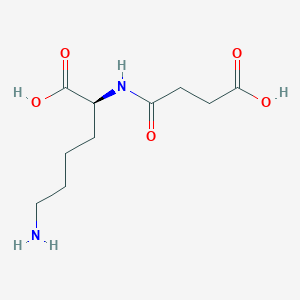
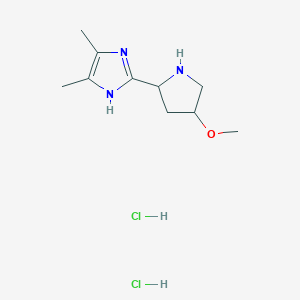
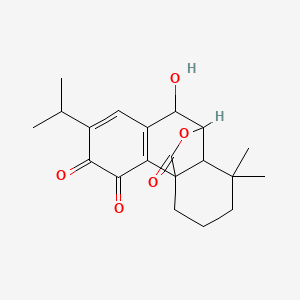
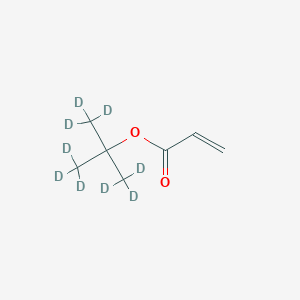
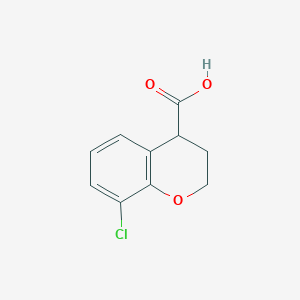
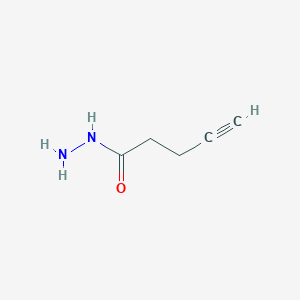
![N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide](/img/structure/B12311193.png)
![8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12311199.png)
